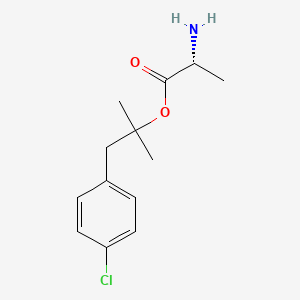

Alaproclate, (R)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

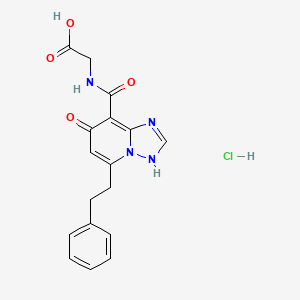

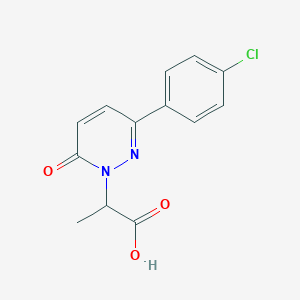

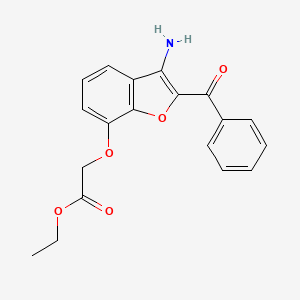

SirT1 enhancer A03 is a small molecule identified for its ability to enhance the activity of Silent Information Regulator 1 (SirT1), a NAD±dependent deacetylase. SirT1 plays a crucial role in regulating various cellular processes, including gene expression, metabolism, and aging. Enhancing SirT1 activity has been linked to potential therapeutic benefits in treating neurodegenerative diseases, metabolic disorders, and inflammation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of SirT1 enhancer A03 involves high-throughput screening (HTS) to identify potential candidates. The compound is then synthesized through a series of organic reactions, including condensation, cyclization, and purification steps. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity .

Industrial Production Methods: Industrial production of SirT1 enhancer A03 requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and adhering to regulatory standards. The process may include continuous flow synthesis, automated purification systems, and rigorous testing for impurities .

Análisis De Reacciones Químicas

Types of Reactions: SirT1 enhancer A03 primarily undergoes deacetylation reactions facilitated by SirT1. It can also participate in other reactions such as oxidation and reduction, depending on the cellular environment .

Common Reagents and Conditions:

Deacetylation: NAD+ as a cofactor, physiological pH, and temperature.

Oxidation: Reactive oxygen species (ROS) or specific oxidizing agents.

Reduction: Reducing agents like glutathione or specific enzymes.

Major Products: The major products of these reactions include deacetylated proteins, oxidized metabolites, and reduced intermediates, which play roles in various cellular pathways .

Aplicaciones Científicas De Investigación

SirT1 enhancer A03 has a wide range of applications in scientific research:

Chemistry: Used as a tool to study deacetylation reactions and enzyme kinetics.

Biology: Investigates the role of SirT1 in cellular processes such as aging, apoptosis, and DNA repair.

Medicine: Explores therapeutic potential in treating neurodegenerative diseases (e.g., Alzheimer’s disease), metabolic disorders (e.g., diabetes), and inflammatory conditions.

Mecanismo De Acción

SirT1 enhancer A03 exerts its effects by binding to SirT1 and enhancing its deacetylase activity. This leads to the deacetylation of various substrates, including histones, transcription factors, and metabolic enzymes. The enhanced deacetylation activity modulates gene expression, improves mitochondrial function, and reduces oxidative stress. Key molecular targets include tumor protein p53, peroxisome proliferator-activated receptor gamma coactivator 1-alpha, and nuclear factor kappa-light-chain-enhancer of activated B cells .

Comparación Con Compuestos Similares

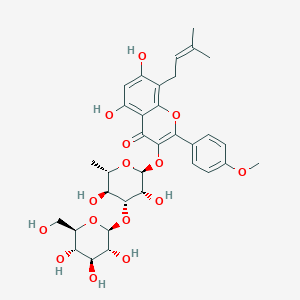

Resveratrol: A natural polyphenol that activates SirT1 and has been studied for its anti-aging and cardioprotective effects.

Nicotinamide Riboside: A precursor of NAD+ that enhances SirT1 activity indirectly by increasing NAD+ levels.

Uniqueness of SirT1 Enhancer A03: SirT1 enhancer A03 is unique due to its high specificity and potency in enhancing SirT1 activity. Unlike other compounds, it has shown significant brain penetration and cognitive improvement in Alzheimer’s disease models without observed toxicity .

Propiedades

Número CAS |

66171-73-1 |

|---|---|

Fórmula molecular |

C13H18ClNO2 |

Peso molecular |

255.74 g/mol |

Nombre IUPAC |

[1-(4-chlorophenyl)-2-methylpropan-2-yl] (2R)-2-aminopropanoate |

InChI |

InChI=1S/C13H18ClNO2/c1-9(15)12(16)17-13(2,3)8-10-4-6-11(14)7-5-10/h4-7,9H,8,15H2,1-3H3/t9-/m1/s1 |

Clave InChI |

FZSPJBYOKQPKCD-SECBINFHSA-N |

SMILES isomérico |

C[C@H](C(=O)OC(C)(C)CC1=CC=C(C=C1)Cl)N |

SMILES canónico |

CC(C(=O)OC(C)(C)CC1=CC=C(C=C1)Cl)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(3-nitrophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11937585.png)

![(2,5-dioxopyrrolidin-1-yl) 6-[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(2S)-3-(1H-indol-3-yl)-1-(oxazinan-2-yl)-1-oxopropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylamino]hexanoate](/img/structure/B11937599.png)

![3-(1-Methylbenzimidazol-2-yl)-1-(3-phenylpropyl)pyrrolo[3,2-b]quinoxalin-2-amine](/img/structure/B11937631.png)

![1-Methyl-9-thiabicyclo[4.2.1]nona-2,4,7-triene 9,9-dioxide](/img/structure/B11937640.png)